REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C(C)C)(C(C)C)C(C)C)=[CH:4][C:3]=1[N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)[CH:4]=1)#[CH:9] |f:1.2|
|
Name
|
4-(2-fluoro-5-((triisopropylsilyl)ethynyl)phenyl)morpholine
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)N1CCOCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 105 minutes reaction the mixture
|
Duration
|
105 min
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethylacetate and water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=CC(=C(C1)N1CCOCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.305 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |